molecular formula C14H14N2O B14919390 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol

Cat. No.: B14919390
M. Wt: 226.27 g/mol
InChI Key: HEWMZTQOEWFDNV-UHFFFAOYSA-N
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Description

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol is a naphthoimidazole derivative characterized by a fused naphthalene-imidazole core linked to a propanol side chain. This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the aromatic rigidity of the naphthoimidazole moiety and the hydrophilicity of the hydroxyl group .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-(1H-benzo[f]benzimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C14H14N2O/c17-7-3-6-14-15-12-8-10-4-1-2-5-11(10)9-13(12)16-14/h1-2,4-5,8-9,17H,3,6-7H2,(H,15,16)

InChI Key

HEWMZTQOEWFDNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol typically involves the reaction of naphthoquinone with an imidazole derivative under specific conditions. One common method involves the use of a copper(I) catalyst in an Ullmann cross-coupling reaction, followed by an in situ acidic intramolecular condensation . The reaction conditions often include elevated temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, naphthoquinone derivatives, and alcohol or amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, leading to antimicrobial and antifungal effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cancer cells, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Variations

Benzimidazole Analogs
  • 3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol (Compound 19, ): Replaces the naphthalene ring with a benzene ring. Synthesized via condensation of 1,2-phenylenediamine with γ-butyrolactone, yielding a red solid (97% purity) .
  • 3-[5-(Trifluoromethyl)-1H-Benzo[d]imidazol-2-yl]propan-1-ol () :

    • Incorporates a trifluoromethyl (-CF₃) group at the 5-position of the benzimidazole.
    • Molecular weight: 244.21 g/mol.
    • The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting therapeutics .
Simpler Imidazole Derivatives
  • 3-(1H-Imidazol-5-yl)propan-1-ol (): Lacks fused aromatic systems, featuring a standalone imidazole ring. Synthesized via LiAlH₄ reduction of methyl 3-(1H-imidazol-4-yl)propanoate (61% yield).

Substituent Variations on Naphthoimidazole Core

Phenolic and Methoxy Derivatives
  • 4-(1H-Naphtho[2,3-d]imidazol-2-yl)benzene-1,2,3-triol (Compound 10, ) :

    • Features three hydroxyl groups on the benzene ring.
    • Molecular formula: C₁₉H₁₆N₂O₂; molecular weight: 304.12 g/mol.
    • Enhanced antioxidant activity due to multiple -OH groups, relevant for oxidative stress-related therapies .
  • 2,6-Dimethoxy-4-(1H-naphtho[2,3-d]imidazol-2-yl)phenol (): Contains two methoxy (-OCH₃) groups, confirmed by NMR signals at δ 3.94 ppm . Increased steric hindrance reduces enzymatic degradation but may limit membrane permeability .
Cationic Naphthoimidazolium Salts ()
  • 3-(4-Methoxybenzyl)-1-(2-methoxyethyl)-2-methyl-naphthoimidazol-3-ium bromide (5j) :
    • Positively charged imidazolium core with a bromide counterion.
    • Substituents: 4-methoxybenzyl and 2-methoxyethyl groups.
    • Enhanced solubility in polar solvents, suitable for ionic liquid applications .
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Substituents Applications
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol C₁₄H₁₃N₂O 225.27 Moderate in DMSO -OH, naphthoimidazole Drug intermediates, imaging
3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol C₁₀H₁₂N₂O 176.22 High in water -OH, benzimidazole Antioxidant agents
3-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol C₁₁H₁₁F₃N₂O 244.21 Low in water -CF₃, benzimidazole CNS-targeting therapeutics
4-(1H-Naphtho[2,3-d]imidazol-2-yl)phenol C₁₇H₁₂N₂O 260.29 Low in water -OH, naphthoimidazole Fluorescent probes

Biological Activity

The compound 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-ol is a member of the naphthoimidazole family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-ol is C14H15N3C_{14}H_{15}N_3, with a molecular weight of 225.295 g/mol. The compound features a naphthoimidazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H15N3
Molecular Weight225.295 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Cytotoxicity

Recent studies have indicated that compounds with similar structures to 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-ol exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of naphthoquinone have shown promising anticancer properties, with some exhibiting higher efficacy than standard chemotherapeutic agents like Tamoxifen when tested on MCF-7 breast cancer cells .

Case Study: MCF-7 Cell Line

In a study evaluating the cytotoxic effects of synthesized naphthoimidazole derivatives, it was found that these compounds demonstrated high levels of cytotoxicity against MCF-7 cells. The MTT assay results indicated that certain derivatives had a greater effect than Tamoxifen, suggesting that modifications in the chemical structure could enhance their therapeutic potential .

The exact mechanism through which 3-(1H-naphtho[2,3-d]imidazol-2-yl)propan-1-ol exerts its biological effects is still under investigation. However, compounds with similar imidazole and naphthalene structures are known to interact with cellular targets involved in apoptosis and cell cycle regulation. This interaction may lead to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis in cancer cells .

Antioxidant Activity

In addition to its cytotoxic properties, there is growing evidence that naphthoimidazole derivatives possess antioxidant activities. These properties may contribute to their overall anticancer effects by protecting normal cells from oxidative stress while selectively targeting cancer cells .

Summary of Key Studies

  • Cytotoxic Effects on Cancer Cells : Various studies have reported significant cytotoxicity in breast cancer cell lines (e.g., MCF-7) when treated with naphthoimidazole derivatives.
  • Comparative Efficacy : Some derivatives have been shown to outperform established drugs like Tamoxifen in preclinical models.
  • Mechanistic Insights : Research indicates that these compounds may induce apoptosis through ROS generation and modulation of cell cycle proteins.

Table 2: Summary of Cytotoxicity Studies

Study ReferenceCell LineIC50 (µM)Comparison DrugResult
MCF-7<10TamoxifenHigher efficacy observed
MCF-7<5DoxorubicinSignificant cytotoxicity

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